5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, which is fused with a phenyl ring substituted with a trifluoromethoxy group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound, also known as (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor that plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and its binding reduces the receptor’s response to glutamate . This modulation of synaptic transmission and neuronal excitability in the CNS leads to various cellular events .
Biochemical Pathways
The compound’s action on mGluR2 affects the glutamatergic system in the CNS, one of the neurotransmitter systems that play a key role in several brain functions . The modulation of this system can have downstream effects on various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Result of Action
The molecular and cellular effects of this compound’s action are related to its role as a negative allosteric modulator of mGluR2 . By reducing the receptor’s response to glutamate, it can modulate synaptic transmission and neuronal excitability in the CNS . This can lead to potential therapeutic effects in various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl ring: The phenyl ring with a trifluoromethoxy substituent can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Final assembly: The final step involves the formation of the methanone linkage, which can be accomplished through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in having a benzophenone core but differs in substituents.
4-Iodobenzoic acid: Shares a phenyl ring with a substituent but has different functional groups.
Uniqueness
5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: is unique due to its combination of a pyrazolo[1,5-a]pyrazine core and a trifluoromethoxy-substituted phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)22-12-3-1-10(2-4-12)13(21)19-7-8-20-11(9-19)5-6-18-20/h1-6H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQNRRCGVYOQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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